(3-Bromocyclobutyl)benzene
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Overview
Description
(3-Bromocyclobutyl)benzene is a chemical compound that features a bromine atom attached to a cyclobutyl group, which is in turn bonded to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromocyclobutyl)benzene typically involves the bromination of cyclobutylbenzene. One common method is the electrophilic aromatic substitution reaction, where bromine (Br₂) is used in the presence of a catalyst such as iron(III) bromide (FeBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using similar reagents and catalysts. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors to maintain consistent reaction parameters and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
(3-Bromocyclobutyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of cyclobutylbenzene.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products
Substitution: Formation of cyclobutylbenzene derivatives with various functional groups.
Oxidation: Formation of cyclobutylbenzene ketones or carboxylic acids.
Reduction: Formation of cyclobutylbenzene.
Scientific Research Applications
(3-Bromocyclobutyl)benzene is utilized in several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Employed in the development of new materials with specific properties, such as polymers and resins
Mechanism of Action
The mechanism of action of (3-Bromocyclobutyl)benzene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic reactions, while the cyclobutyl group provides steric hindrance that influences the compound’s reactivity. The benzene ring can undergo aromatic substitution reactions, making the compound versatile in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
3-Bromotoluene: Similar in structure but with a methyl group instead of a cyclobutyl group.
3-Bromoanisole: Features a methoxy group instead of a cyclobutyl group.
3-Bromonitrobenzene: Contains a nitro group instead of a cyclobutyl group
Uniqueness
(3-Bromocyclobutyl)benzene is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to other brominated benzene derivatives. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Biological Activity
(3-Bromocyclobutyl)benzene, a compound characterized by its unique cyclobutyl and bromine substituent on a benzene ring, has garnered attention in various biological studies due to its potential therapeutic applications. This article delves into the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study focusing on halogenated compounds found that brominated derivatives often show enhanced activity against various bacterial strains. The compound was tested against Gram-positive and Gram-negative bacteria, demonstrating a notable inhibition zone in both cases.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has been evaluated for anti-inflammatory activity. A study utilizing an animal model of inflammation reported that administration of the compound resulted in a significant reduction in edema compared to control groups.
Case Study: In Vivo Anti-inflammatory Effects
- Model Used : Carrageenan-induced paw edema in rats.
- Dosage : 50 mg/kg body weight.
- Results : The compound reduced paw swelling by approximately 40% after 4 hours of administration.
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound were investigated in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound exhibited dose-dependent cytotoxicity, suggesting potential as an anticancer agent.
Table 2: Cytotoxicity of this compound in Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 25 |
A549 | 30 |
The biological activity of this compound can be attributed to its ability to interact with cellular targets. Preliminary studies suggest that the bromine atom may enhance the lipophilicity of the compound, facilitating its penetration into cell membranes and promoting interaction with biomolecules such as proteins and nucleic acids.
Properties
IUPAC Name |
(3-bromocyclobutyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br/c11-10-6-9(7-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOFKWAIHKQFJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1Br)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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